molecular formula C6H8BrN3O B1288391 2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide CAS No. 1179904-89-2

2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide

Cat. No. B1288391
CAS RN: 1179904-89-2
M. Wt: 218.05 g/mol
InChI Key: TWHACBMAWLNUBF-UHFFFAOYSA-N
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Description

The compound 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The presence of a bromo substituent and an acetamide group in this compound suggests potential reactivity and utility in the synthesis of more complex heterocyclic compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of brominated precursors as key intermediates. For instance, 2-bromo-1-(1H-pyrazol-4-yl)ethanone has been reported as a versatile precursor for the synthesis of various heterocyclic compounds, including mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} . Although the specific synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide is not detailed in the provided papers, similar brominated pyrazole compounds have been synthesized and used as precursors for further chemical transformations.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is confirmed using various spectroscopic methods such as IR, NMR, and mass spectrometry. These techniques provide information about the functional groups present, the substitution pattern on the pyrazole ring, and the overall molecular architecture. For example, the structures of newly synthesized pyrazole-containing compounds were established by elemental analysis, IR, NMR, and mass spectra . These methods would similarly be used to confirm the structure of 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide.

Chemical Reactions Analysis

Pyrazole derivatives are known to undergo a variety of chemical reactions, often facilitated by the presence of reactive substituents such as bromo groups. These reactions can lead to the formation of novel heterocyclic compounds. For instance, the reaction of brominated pyrazole derivatives with thioureas, thioamides, and aminotriazolethiol has been reported to yield new thiazoles and triazolothiadiazines . The bromo group in 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide would likely make it a suitable candidate for similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents attached to the pyrazole ring. The introduction of a bromo group and an acetamide moiety would affect these properties, potentially increasing the compound's reactivity due to the electrophilic nature of the bromine atom. The acetamide group could also influence the compound's hydrogen bonding capability, solubility in organic solvents, and overall stability. While the specific properties of 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide are not provided, analogous compounds have been characterized to determine their suitability for use in further chemical syntheses .

Scientific Research Applications

Cytoprotective and Anti-Ulcer Activity

Researchers have explored the potential of 1H-pyrazol-1-yl derivatives in the development of cytoprotective agents, particularly for their anti-ulcerative properties. For example, certain 1H-pyrazol-1-ylpyrimidine derivatives have demonstrated strong inhibitory effects on ulcers induced by various stressors in rats, alongside displaying low acute toxicity (Ikeda et al., 1996). Another study highlighted the potent cytoprotective effects of bis(1H-pyrazol-1-yl)- and bis(1H-imidazol-1-yl)pyrimidines, with compounds like 4,6-bis(1H-pyrazol-1-yl)pyrimidine showing promising results for treating gastric mucosal ulcers (Ikeda et al., 1997).

Antinociceptive and Anti-Inflammatory Properties

The antinociceptive effects of pyrazolyl-thiazole derivatives have been investigated, revealing significant dose-dependent antinociception without nonspecific motor effects. This suggests a potential for developing non-opioid pain management therapies (Prokopp et al., 2006). Additionally, new pyrazole derivatives have been assessed for their analgesic, anti-inflammatory, and vasorelaxant effects, showing promise in reducing pain and inflammation while exhibiting a safe toxicity profile (Oliveira et al., 2017).

Neuroprotective and Neurogenesis Effects

The role of cannabinoid receptors in regulating neurogenesis has been explored, with studies indicating that CB1 cannabinoid receptors may promote neurogenesis in the adult brain. Antagonists of these receptors have been shown to paradoxically increase neurogenesis, revealing a complex interaction that could inform future neuroprotective therapies (Jin et al., 2004).

Anticancer Potential

Compounds related to 1H-pyrazol-1-yl have been evaluated for their anticancer activity, particularly as tubulin polymerization inhibitors. Studies have revealed that certain derivatives show encouraging anticancer activity along with significant tissue distribution, potentially offering a new avenue for cancer treatment (Fan et al., 2018).

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential biological activities. Given the wide range of activities exhibited by pyrazole derivatives, it could be of interest in medicinal chemistry .

properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O/c1-8-6(11)4-10-3-5(7)2-9-10/h2-3H,4H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHACBMAWLNUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598856
Record name 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide

CAS RN

1179904-89-2
Record name 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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